molecular formula C12H9ClFNO2 B1493097 1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid CAS No. 1536913-96-8

1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid

Cat. No. B1493097
CAS RN: 1536913-96-8
M. Wt: 253.65 g/mol
InChI Key: CAHWRFVGYBIJCV-UHFFFAOYSA-N
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Description

Pyrazole derivatives, which might be structurally similar to the compound you’re asking about, are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as molecular weight, melting point, boiling point, solubility, and reactivity. For example, 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone, a compound that might be structurally similar to the one you’re asking about, has a molecular weight of 248.68 g/mol .

Scientific Research Applications

Synthesis Methods and Chemical Reactivity

  • A study discussed the use of betaine as an effective acid captor in the synthesis of carboxamides from carboxylic acids and amines, highlighting a convenient method for forming amide bonds which could be applicable to the synthesis or modification of compounds like 1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid (Mukaiyama, Aikawa, & Kobayashi, 1976).

Anticancer Applications

  • Research on Aurora kinase inhibitors has identified compounds structurally related to this compound as potential cancer treatments by inhibiting Aurora A, suggesting applications in oncology for similar compounds (ロバート ヘンリー,ジェームズ, 2006).

Anti-inflammatory and Analgesic Activity

  • Compounds with the pyrrolo[1,2-a]pyrrole moiety have been synthesized and evaluated for their analgesic and anti-inflammatory activity, showing potency comparable to or greater than indomethacin, which suggests potential pharmaceutical applications for inflammation and pain management (Muchowski et al., 1985).

Antibacterial Activity

  • The synthesis and evaluation of pyridonecarboxylic acids, including compounds with structural similarities to this compound, have shown significant antibacterial activity. These findings indicate potential uses in developing new antibiotics (Egawa et al., 1984).

Fluorine's Special Directing Effect in Chemical Synthesis

  • A study on the lithiation of 1-(fluorophenyl)pyrroles, which relates closely to the structural features of this compound, demonstrated fluorine's unique directing effect, potentially enhancing the chemical reactivity and facilitating the synthesis of complex molecules (Faigl et al., 1998).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Pyrazole derivatives are known to have diverse mechanisms of action, including acting as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, antiinflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . The specific mechanism of action of “1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid” would depend on its molecular structure and the biological system it interacts with.

Future Directions

The future directions for the study of a compound depend on its potential applications and the current state of knowledge about its properties. Given the wide range of pharmacological activities exhibited by pyrazole derivatives , it’s possible that “1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid” could also have interesting pharmacological properties that warrant further investigation.

properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO2/c13-10-6-9(14)4-3-8(10)7-15-5-1-2-11(15)12(16)17/h1-6H,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHWRFVGYBIJCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C(=O)O)CC2=C(C=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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